4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,2-d]pyrimidine-2,4-dione
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Overview
Description
2,4-Dihydroxypyrido[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest due to its unique structure and potential applications in various fields. This compound is characterized by a fused pyridine and pyrimidine ring system with hydroxyl groups at the 2 and 4 positions. Its unique structure makes it a valuable scaffold in medicinal chemistry and other scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxypyrido[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with formamide under acidic conditions, followed by cyclization and oxidation steps to introduce the hydroxyl groups at the desired positions . Another approach involves the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods: While specific industrial production methods for 2,4-Dihydroxypyrido[3,2-d]pyrimidine are not extensively documented, the general principles of heterocyclic synthesis and optimization of reaction conditions are applied. This includes the use of catalysts, solvent selection, and temperature control to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxypyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Oxidation and Reduction: The hydroxyl groups can be oxidized to form quinone-like structures, while reduction can lead to the formation of dihydropyrimidine derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form fused ring systems, which are valuable in drug design.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or copper catalysts are often used in substitution and cyclization reactions.
Major Products Formed:
Scientific Research Applications
2,4-Dihydroxypyrido[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have shown potential as antitubercular agents and anticancer compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxypyrido[3,2-d]pyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, as a histamine H4 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate immune responses and inflammation . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular targets .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine: Another fused pyridine-pyrimidine compound with different substitution patterns.
Pyrazolopyridine: A related heterocyclic system with a pyrazole ring fused to a pyridine ring.
Quinoline Derivatives: Compounds with a fused benzene and pyridine ring system, often used in similar applications.
Uniqueness: 2,4-Dihydroxypyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl groups at the 2 and 4 positions allow for specific interactions with biological targets, making it a valuable scaffold in drug design and other applications .
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O2/c11-6-5-4(2-1-3-8-5)9-7(12)10-6/h4-5,8H,1-3H2,(H2,9,10,11,12) |
InChI Key |
FAXVSJWPXNLKIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(=O)NC(=O)N2)NC1 |
Origin of Product |
United States |
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